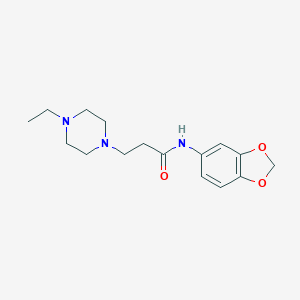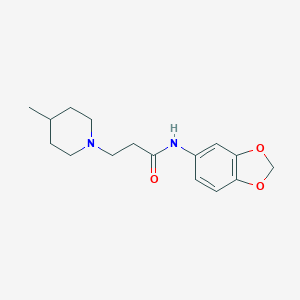![molecular formula C16H25N3O3 B248850 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide, also known as GW 501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It belongs to a class of drugs known as PPAR agonists, which are known to regulate lipid and glucose metabolism in the body.
Applications De Recherche Scientifique
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 has been extensively studied for its potential applications in various fields of research. It has been shown to have beneficial effects on lipid and glucose metabolism, making it a potential treatment option for metabolic disorders such as obesity and type 2 diabetes. It has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to increase endurance and improve exercise performance in mice, which has led to its use as a potential doping agent in sports. It has also been shown to reduce inflammation and oxidative stress in various animal models, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 in lab experiments is its specificity for PPARδ activation, which allows for targeted modulation of lipid and glucose metabolism. However, there are also limitations to its use, as it has been shown to have off-target effects on other nuclear receptors and may have potential toxicity concerns.
Orientations Futures
There are a number of potential future directions for research on 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. It may also have potential applications in cancer research, as well as in the treatment of inflammatory diseases. Further research is needed to fully understand the potential benefits and limitations of this compound, as well as its potential toxicity concerns.
Méthodes De Synthèse
The synthesis of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide 501516 involves the reaction of 4-(2-methoxyphenyl)-2,6-dimethylmorpholine with 1-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-one in the presence of acetic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final compound.
Propriétés
Nom du produit |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide |
|---|---|
Formule moléculaire |
C16H25N3O3 |
Poids moléculaire |
307.39 g/mol |
Nom IUPAC |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O3/c1-22-15-5-3-2-4-14(15)17-16(21)6-7-18-8-10-19(11-9-18)12-13-20/h2-5,20H,6-13H2,1H3,(H,17,21) |
Clé InChI |
STIVAYDJCRXXSJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCO |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCN2CCN(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)



methanone](/img/structure/B248780.png)

![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)




![3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B248791.png)